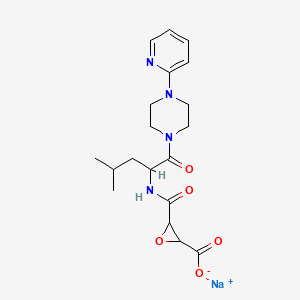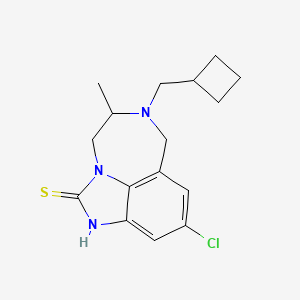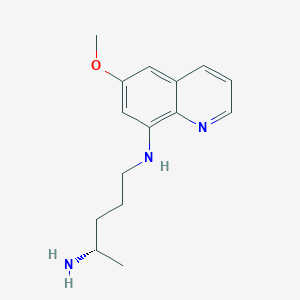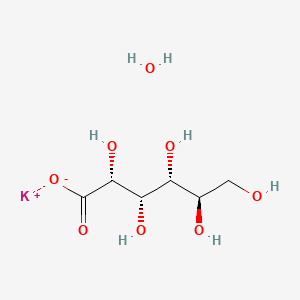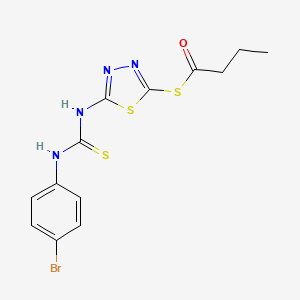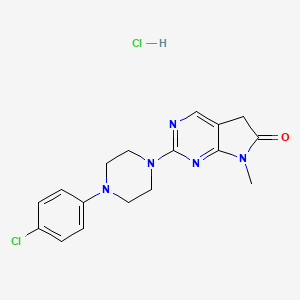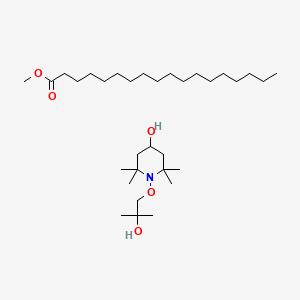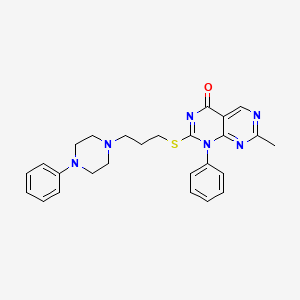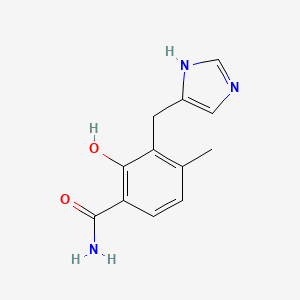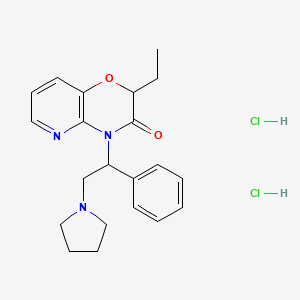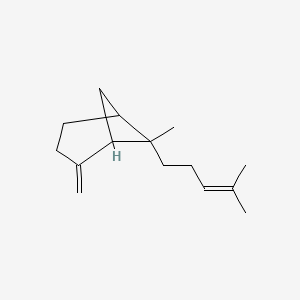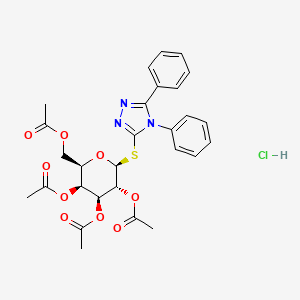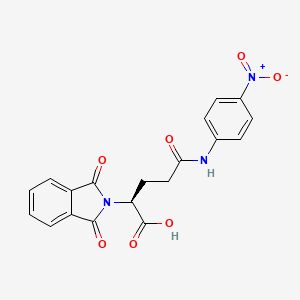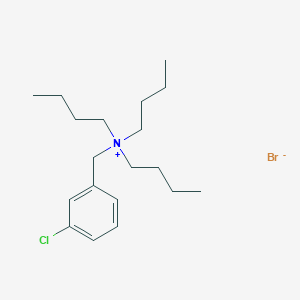
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide can be synthesized through the alkylation of tributylamine with 3-chlorobenzyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield N,N,N-Tributyl-3-chlorobenzenemethanol.
Scientific Research Applications
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant. This complex can then migrate across the phase boundary, allowing the reaction to proceed more efficiently. The molecular targets and pathways involved include the interaction with the reactant molecules and the stabilization of transition states.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Benzyltributylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
Uniqueness
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and solubility properties. This makes it particularly effective in certain phase transfer catalysis applications where other quaternary ammonium compounds may not perform as well.
Properties
CAS No. |
21830-31-9 |
|---|---|
Molecular Formula |
C19H33BrClN |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
tributyl-[(3-chlorophenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C19H33ClN.BrH/c1-4-7-13-21(14-8-5-2,15-9-6-3)17-18-11-10-12-19(20)16-18;/h10-12,16H,4-9,13-15,17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WPKLNDMXPBWRHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC(=CC=C1)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


